molecular formula C18H18ClN3O6S B4152905 4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B4152905
M. Wt: 439.9 g/mol
InChI Key: KRTVYKWFEMJFPO-UHFFFAOYSA-N
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Description

4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is an organic compound with a complex structure It contains a benzamide core substituted with chloro and nitro groups, and a sulfonyl group linked to a tetrahydrofuranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common route starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the sulfonylation of the nitro-chlorobenzamide with a sulfonyl chloride derivative. The final step involves the reaction with tetrahydro-2-furanylmethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The tetrahydrofuranyl moiety can be oxidized to a furan ring using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Amine or thiol nucleophiles, solvents like dimethylformamide (DMF), elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-chloro-2-amino-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-chloro-2-nitro-N-(4-{[(furan-2-ylmethyl)amino]sulfonyl}phenyl)benzamide.

Scientific Research Applications

4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and sulfonyl groups are key functional groups that can participate in binding interactions, while the tetrahydrofuranyl moiety may enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitroaniline: Shares the chloro and nitro groups but lacks the sulfonyl and tetrahydrofuranyl moieties.

    4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: Contains the tetrahydrofuranyl moiety but lacks the chloro and nitro groups.

    2-chloro-4-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups.

Uniqueness

4-chloro-2-nitro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl group linked to a tetrahydrofuranyl moiety distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

4-chloro-2-nitro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O6S/c19-12-3-8-16(17(10-12)22(24)25)18(23)21-13-4-6-15(7-5-13)29(26,27)20-11-14-2-1-9-28-14/h3-8,10,14,20H,1-2,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTVYKWFEMJFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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